Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate
Description
Properties
CAS No. |
944902-20-9 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3 |
InChI Key |
CLMXMPGWAFNULH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate generally follows these key steps:
- Formation of the pyrimidine ring core via condensation reactions involving amidine derivatives and β-dicarbonyl compounds or ketoesters.
- Introduction of the pyrrolidine substituent at the 2-position of the pyrimidine ring through nucleophilic substitution or cyclization involving pyrrolidine or its derivatives.
- Esterification at the 5-position to form the ethyl carboxylate group, often via reaction of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
This strategy is consistent with synthetic approaches for pyrimidine-5-carboxylate derivatives reported in the literature.
Specific Preparation Methodology
A representative synthetic route can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Amidines + β-ketoesters or enaminones | Formation of 2-substituted pyrimidine ring via cyclocondensation | 50–70% |
| 2 | Nucleophilic substitution | Pyrrolidine or pyrrolidin-2-yl derivatives | Substitution at the 2-position of pyrimidine with pyrrolidine moiety | 60–85% |
| 3 | Esterification | Carboxylic acid intermediate + ethanol + acid catalyst | Conversion of carboxylic acid to ethyl ester group | 70–90% |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound | — |
This route aligns with typical transformations described for pyrimidine derivatives and is supported by the synthetic schemes in the literature.
Parallel and Solid-Phase Synthesis Approaches
Parallel solution-phase synthesis has been employed to prepare libraries of substituted pyrimidine derivatives, including pyrrolidinyl-substituted compounds. For example, multi-step transformations starting from itaconic acid derivatives have been used to access pyrimidine-5-carboxylic acid intermediates, which are then amidated or esterified to yield target compounds.
Solid-phase synthesis methods using Merrifield’s resin have been reported for related pyrimidine-5-carboxylate derivatives. This approach involves building the heterocyclic moiety on a polymer support, followed by displacement reactions to introduce amine substituents such as pyrrolidine, enabling efficient synthesis with good yields and ease of purification.
3 Detailed Reaction Example
Synthesis of this compound
- Starting materials: Appropriate amidine derivative and β-ketoester (ethyl acetoacetate or similar).
- Step 1: Condensation in methanol or ethanol under reflux to form the pyrimidine ring.
- Step 2: Nucleophilic substitution with pyrrolidine at the 2-position, typically under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Step 3: Esterification or direct use of ethyl ester-containing starting materials to ensure the 5-position contains the ethyl carboxylate.
- Step 4: Purification by recrystallization from ethanol or chromatographic techniques.
Reaction Conditions and Yields
| Parameter | Condition/Value |
|---|---|
| Solvent | Methanol, Ethanol, DMF, or DMSO |
| Temperature | 25–120 °C depending on step |
| Reaction Time | 5 min to 18 hours |
| Catalyst | Acid catalysts for esterification (e.g., H2SO4) |
| Typical Yield | 50–85% per step |
| Purity | 80–100% after purification |
4 Analytical Characterization Techniques
To confirm the structure and purity of this compound, the following methods are recommended:
| Technique | Purpose | Key Observations |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups | Ester C=O stretch ~1735 cm⁻¹; pyrimidine ring vibrations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C) | Signals corresponding to pyrrolidine protons and ethyl ester group |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 221.26 (Molecular weight) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm |
| Melting Point Analysis | Purity and identity check | Melting point consistent with literature values |
5 Summary Table of Key Data
| Property | Data |
|---|---|
| CAS Number | 944902-20-9 |
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCCN2 |
| Typical Synthesis Yield | 50–85% per step |
6 Research Discoveries and Notes
The compound is primarily synthesized for research use in medicinal chemistry and organic synthesis due to its unique pyrrolidinyl-pyrimidine scaffold.
While specific biological activity data on this compound is limited, structurally related pyrimidine derivatives have shown antimicrobial, anticancer, and pharmacological activities, suggesting potential applications.
Parallel synthesis techniques facilitate the rapid generation of analog libraries by modifying the pyrrolidine substituent or ester group, accelerating structure-activity relationship (SAR) studies.
The use of solid-phase synthesis methods enhances the efficiency and purity of pyrimidine-5-carboxylate derivatives, offering advantages for medicinal chemistry campaigns.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| Potassium permanganate (acidic) | Nitroso derivative | Selective oxidation at -NH₂ group |
| H₂O₂/Fe³⁺ catalyst | Oxidative coupling products | Forms dimeric structures via C-N bonds |
| O₂ (aerobic alkaline media) | Quinone-imine intermediates | pH-dependent reaction kinetics |
Mechanism : Oxidation proceeds through a radical intermediate, with the hydroxyethyl group stabilizing transition states via hydrogen bonding.
Reduction Reactions
The nitro group is reducible under standard conditions:
Critical Factor : The phenolic -OH group directs regioselective reduction at the nitro position .
Nucleophilic Substitution
The nitro group activates the aromatic ring for electrophilic substitution:
Steric Effects : The hydroxyethyl group hinders substitution at the 6-position .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | -NH₂ and phenolic -O⁻ | Square-planar geometry | Catalytic oxidation |
| Fe³⁺ | -OH and nitro O-atoms | Octahedral complexes | Redox-active materials |
| Ru³⁺ | Amino and hydroxyethyl | Luminescent complexes | Photocatalysis |
Stability : Complexes exhibit enhanced thermal stability compared to free ligand.
Acid-Base Behavior
The compound displays pH-dependent tautomerism:
Scientific Research Applications
Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at the Pyrimidine 2-Position
Key differences arise from substituents at the pyrimidine’s 2-position, which influence electronic, steric, and solubility properties:
Structural and Physical Properties
- Melting Points :
- Spectroscopic Data: The pyrrolidinyl group in the target compound shows distinct $ ^1H $ NMR signals at 2.01 ppm (m, 4H, pyrrolidine CH₂) and 3.71 ppm (m, 4H, N-CH₂), differentiating it from benzylamino or chloro analogs .
Biological Activity
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine core with a pyrrolidine moiety, which enhances its biological interactions. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 220.27 g/mol. The presence of the ester group contributes to its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, it may inhibit enzymes involved in viral replication, suggesting antiviral properties.
- Cell Signaling Modulation : Similar compounds have demonstrated the ability to modulate pathways such as the NF-kB inflammatory pathway and ER stress response, indicating potential anti-inflammatory effects .
- Anticancer Activity : Research indicates that derivatives of pyrimidines can inhibit cancer cell proliferation. This compound may exert cytotoxic effects on various cancer cell lines through apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Modifications to the pyrrolidine or pyrimidine rings can significantly affect potency. For example, introducing different R groups has shown varying degrees of enzyme inhibition and cytotoxicity against cancer cells .
| Compound | IC (μM) | Activity Type |
|---|---|---|
| Compound A | 72 | Enzyme Inhibition |
| Compound B | 45 | Anticancer |
| Compound C | 50 | Antimicrobial |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens, including multidrug-resistant strains. Studies have indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as A549 (lung adenocarcinoma). Comparative studies with standard chemotherapeutics like cisplatin revealed that certain derivatives exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells .
Anti-inflammatory Effects
Research has shown that compounds similar to this compound can suppress inflammatory mediators like PGE2 and nitric oxide, suggesting potential use in treating inflammatory diseases .
Case Studies
- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The compound demonstrated a significant decrease in viability at concentrations above 50 μM, indicating strong anticancer potential .
- Antimicrobial Screening : In another study, the compound was tested against various resistant bacterial strains. Results showed effective inhibition against Staphylococcus aureus with an MIC value of 32 μg/mL, highlighting its potential as an antimicrobial agent .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrrolidine and pyrimidine moieties .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., pyrimidine ring puckering parameters) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Advanced
Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Strategies include:
- Purity Verification : Ensure sample homogeneity via HPLC or recrystallization .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational flexibility .
- SHELX Refinement : Use iterative refinement in SHELXL to resolve crystallographic ambiguities .
What experimental strategies optimize catalytic efficiency in synthesizing this compound?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts to enhance cyclization efficiency .
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reactant ratios to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ IR or UV spectroscopy to pinpoint rate-limiting steps .
How can researchers address low yields in multistep syntheses involving this compound?
Q. Advanced
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., thiourea adducts) to identify degradation pathways .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive sites during functionalization .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields in condensation steps .
What methodologies assess the compound’s potential in drug discovery pipelines?
Q. Advanced
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- In Vitro Assays : Evaluate cytotoxicity and enzyme inhibition (e.g., IC₅₀ values) in cell lines, comparing to reference drugs .
- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .
How should researchers interpret conflicting spectral data between batches?
Q. Advanced
- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to detect subtle stereochemical differences .
- Crystallographic Validation : Recrystallize samples and redetermine structures to rule out polymorphism .
- Contaminant Analysis : Conduct GC-MS or elemental analysis to identify trace solvents or byproducts .
What are the challenges in scaling up laboratory-scale syntheses of this compound?
Q. Advanced
- Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with alternatives like DMF to improve scalability .
- Exothermicity Management : Use jacketed reactors and controlled addition rates to mitigate heat generation in exothermic steps .
- Purification : Transition from column chromatography to recrystallization or distillation for cost-effective bulk purification .
How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Q. Advanced
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .
- Fragment-Based Design : Use Schrödinger’s Phase to merge active fragments (e.g., pyrrolidine motifs) into novel derivatives .
- Free Energy Perturbation (FEP) : Predict binding energy changes for proposed modifications .
What are the best practices for documenting synthetic procedures and data reproducibility?
Q. Basic
- Detailed Protocols : Specify reaction scales, equipment (e.g., microwave synthesizers), and purification methods .
- Open-Source Tools : Share crystallographic data in CIF format via the Cambridge Structural Database (CSD) .
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw data and metadata systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
